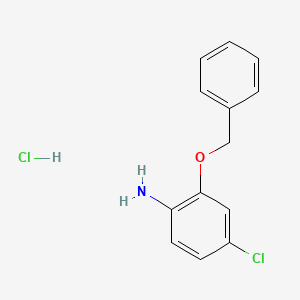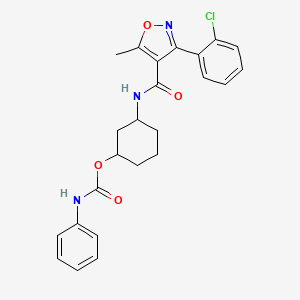
3-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)cyclohexyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)cyclohexyl phenylcarbamate” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group and a 2-chlorophenyl group. The compound also contains a carbamate group, which consists of an organic group attached to a carbonyl (C=O) group, which is in turn attached to an -NH2 group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isoxazole ring is aromatic, which means it is planar and has a ring of delocalized electrons . The carbamate group is also planar. The presence of the chlorophenyl group would add to the complexity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the isoxazole ring could undergo electrophilic substitution reactions . The carbamate group could be hydrolyzed to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carbamate group could increase its solubility in polar solvents . The aromatic isoxazole and phenyl rings could increase its stability .科学的研究の応用
Agricultural Applications
Compounds like carbendazim and tebuconazole, with structures similar to the one inquired, are utilized in agriculture for the prevention and control of fungal diseases. Research has explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides, offering benefits like altered release profiles, reduced environmental toxicity, and enhanced efficacy in plant disease management (E. Campos et al., 2015).
Synthesis and Characterization of Derivatives
Several studies focus on synthesizing and characterizing chemical derivatives related to the core structure. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, with potential applications in various chemical reactions and materials science (Cemal Koray Özer et al., 2009). Another study delves into the antitumor properties of imidazotetrazine derivatives, indicating their potential as broad-spectrum antitumor agents (M. Stevens et al., 1984).
Antimicrobial and Anticancer Activities
Compounds featuring the pyrazole and isoxazole moieties have been evaluated for their antimicrobial and anticancer activities. Novel pyrazole and isoxazole derivatives have shown promise in vitro as antibacterial and antifungal agents, as well as potential chemotherapeutic agents for treating colon cancer due to their ability to inhibit critical cellular pathways (H. B'Bhatt & S. Sharma, 2017), (J. Shaw et al., 2012).
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with various biological targets
Mode of Action
It can be inferred from related compounds that the interaction with its targets could involve the formation of covalent bonds, hydrogen bonds, or other types of interactions . The exact changes resulting from these interactions would depend on the specific targets and the biochemical context.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and the biochemical context.
Pharmacokinetics
It can be inferred from related compounds that the compound could have good bioavailability
Result of Action
Compounds with similar structures have been found to have various biological activities . The specific effects of this compound would depend on its targets and the biochemical context.
Action Environment
It can be inferred from related compounds that factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .
特性
IUPAC Name |
[3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4/c1-15-21(22(28-32-15)19-12-5-6-13-20(19)25)23(29)26-17-10-7-11-18(14-17)31-24(30)27-16-8-3-2-4-9-16/h2-6,8-9,12-13,17-18H,7,10-11,14H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEGUUAXIZVLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCC(C3)OC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2836302.png)
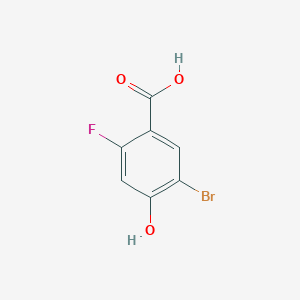
![N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide](/img/structure/B2836307.png)
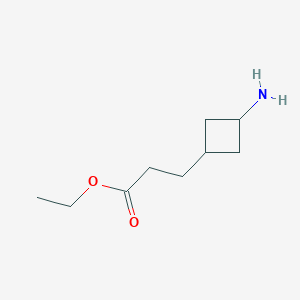
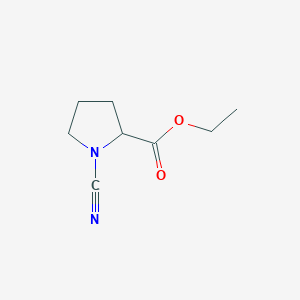
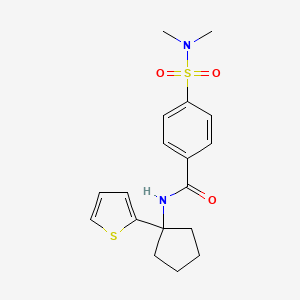
![Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2836312.png)
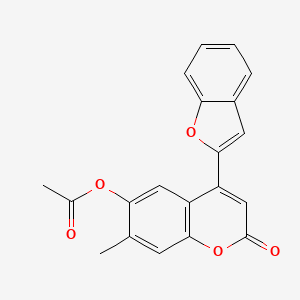

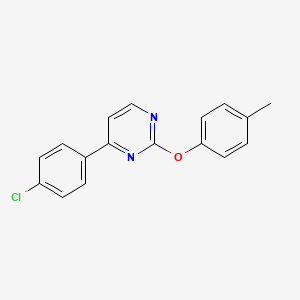
![1-(3,5-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2836318.png)
![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide](/img/structure/B2836321.png)
